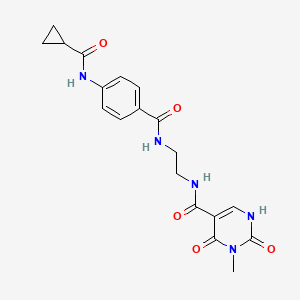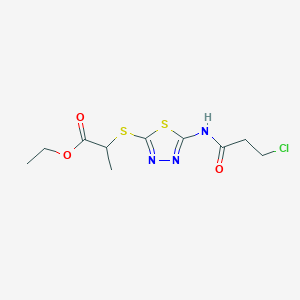![molecular formula C16H13Cl2N5O2 B2552089 3-(2,6-dichlorobenzyl)-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-93-5](/img/structure/B2552089.png)
3-(2,6-dichlorobenzyl)-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H13Cl2N5O2 and its molecular weight is 378.21. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thérapie anticancéreuse
Les dérivés de la purine, y compris ce composé, ont suscité un intérêt pour leur potentiel dans le traitement du cancer. Les chercheurs explorent leurs effets sur les cellules tumorales, la régulation du cycle cellulaire et les voies d'apoptose. La structure unique de la 3-(2,6-dichlorobenzyl)-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione peut contribuer à ses propriétés antiprolifératives. Des études supplémentaires sont nécessaires pour élucider ses mécanismes et son efficacité contre des types de cancer spécifiques .
Agents antiviraux
Compte tenu de l'importance des médicaments antiviraux, les scientifiques étudient de nouveaux composés comme celui-ci. Ses caractéristiques structurelles peuvent lui permettre d'interagir avec les enzymes ou les récepteurs viraux, inhibant ainsi la réplication virale. La recherche pourrait se concentrer sur son activité contre des virus spécifiques, tels que les herpèsvirus ou la grippe .
Modulation des récepteurs de l'adénosine
Les purines jouent un rôle dans la signalisation des récepteurs de l'adénosine. Le cycle triazolyle de ce composé en position C6 de la purine peut agir comme un bon groupe partant, affectant la liaison aux récepteurs de l'adénosine. L'investigation de son affinité pour différents sous-types de récepteurs de l'adénosine pourrait révéler des applications thérapeutiques potentielles .
Synthèse organique
Au-delà de ses applications biologiques, la this compound est précieuse en synthèse organique. Les chercheurs l'utilisent comme bloc de construction pour créer des molécules plus complexes. Sa réaction de cycloaddition azide-alcyne catalysée par le Cu(I) permet une dérivatisation efficace .
Science des matériaux
Le noyau de purine alkylé du composé le rend intéressant pour les applications en science des matériaux. Les chercheurs explorent son utilisation dans des matériaux fonctionnels, tels que les semi-conducteurs organiques, les cristaux liquides ou les matériaux luminescents. Sa structure unique peut conférer des propriétés souhaitables à ces matériaux .
Biologie chimique
Comprendre les interactions de ce composé avec les macromolécules biologiques (par exemple, les protéines, les acides nucléiques) est crucial. Les chercheurs étudient son affinité de liaison, sa sélectivité et son potentiel en tant que sonde chimique. Ces études contribuent à notre compréhension des processus cellulaires et de la découverte de médicaments .
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVPIVLSUPKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![N-[(3,5-difluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)
![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)
![8-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B2552017.png)
![N-(2-fluorophenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2552020.png)
![1-(2-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2552021.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)


![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
